molecular formula C8H7BrN2 B1270902 6-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 255064-10-9

6-Bromo-4-methyl-1H-benzo[d]imidazole

Cat. No. B1270902
Key on ui cas rn: 255064-10-9
M. Wt: 211.06 g/mol
InChI Key: WPTOSLNWOXGYRI-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a solution of 5-bromo-3-methylbenzene-1,2-diamine (2.02 g, 10 mmol) was added water (10 mL) followed by formic acid (1.16 mL, 30 mmol). The mixture was stirred at 100° C. for 6 hours before cooling to room temperature. A solid precipitated from the solution and was allowed to sit at room temperature for 2 days. To this mixture was then added 1 N KOH (35 mL) and the solids were isolated by vacuum filtration. The solids were air dried and recrystallized from CHCl3 (70 mL) to provide 6-bromo-4-methyl-1H-benzimidazole (0.82 mg, 39%). Additional batches of product were obtained from the CHCl3 mother liquors (1.01 g, 48%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[C:4]([CH3:10])[CH:3]=1.[CH:11](O)=O>O>[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]2[N:9]=[CH:11][NH:8][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)N)N)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.16 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
CUSTOM
Type
CUSTOM
Details
A solid precipitated from the solution
WAIT
Type
WAIT
Details
to sit at room temperature for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
To this mixture was then added 1 N KOH (35 mL)
CUSTOM
Type
CUSTOM
Details
the solids were isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from CHCl3 (70 mL)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=C(C2=C(NC=N2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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